molecular formula C8H7ClN2 B1591430 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 688782-02-7

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1591430
Key on ui cas rn: 688782-02-7
M. Wt: 166.61 g/mol
InChI Key: PMHDZZGHIUEOIO-UHFFFAOYSA-N
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Patent
US07723347B2

Procedure details

At 50° C., 1.77 ml (22.81 mmol) of methanesulfonyl chloride are added dropwise to a solution of 1.30 g (8.77 mmol) of 3-methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide in 7.5 ml of DMF such that the temperature increases to 59° C. The mixture is then stirred at 70° C. for 4 h. After cooling to room temperature, 30 ml of water are added slowly, at 5° C., the pH is adjusted to 10 by addition of 20% strength sodium hydroxide solution and the mixture is stirred for another hour. The precipitated solid is filtered off, washed with water and then dried under reduced pressure.
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS([Cl:5])(=O)=O.[CH3:6][C:7]1[C:15]2[C:10](=[N+:11]([O-])[CH:12]=[CH:13][CH:14]=2)[NH:9][CH:8]=1.O.[OH-].[Na+]>CN(C=O)C>[Cl:5][C:14]1[CH:13]=[CH:12][N:11]=[C:10]2[NH:9][CH:8]=[C:7]([CH3:6])[C:15]=12 |f:3.4|

Inputs

Step One
Name
Quantity
1.77 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.3 g
Type
reactant
Smiles
CC1=CNC2=[N+](C=CC=C21)[O-]
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
59 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 70° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
the mixture is stirred for another hour
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C2C(=NC=C1)NC=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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